molecular formula C7H8FNO B068156 4-Ethoxy-2-fluoropyridine CAS No. 175965-82-9

4-Ethoxy-2-fluoropyridine

Cat. No. B068156
M. Wt: 141.14 g/mol
InChI Key: GDBFDUQCZKHTRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-2-fluoropyridine is a chemical compound of interest due to its potential as a building block in organic synthesis. This compound is part of the pyridine family, characterized by a heterocyclic ring structure that incorporates nitrogen. Its molecular structure, featuring both ethoxy and fluorine substituents, lends it unique chemical and physical properties valuable in various chemical synthesis contexts.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves innovative approaches to introduce functional groups that afford the compounds their distinct properties. For instance, the synthesis of 4-Ethoxycarbonyl(cyano)-β-carbolines, closely related to 4-ethoxy-2-fluoropyridine derivatives, has been achieved through thermolysis of 4-aryl-3(5)-azidopyridines. This process utilizes Hantzsch nitropyridines as starting materials, demonstrating a methodological approach potentially adaptable to synthesizing 4-ethoxy-2-fluoropyridine (Proshchenkova et al., 2021).

Molecular Structure Analysis

The molecular structure of 4-ethoxy-2-fluoropyridine, like its synthetic counterparts, is influenced by the presence of electron-withdrawing and electron-donating groups, such as the ethoxy and fluorine substituents. These groups impact the electronic distribution within the molecule, potentially affecting its reactivity and interaction with other molecules.

Chemical Reactions and Properties

Chemical reactions involving pyridine derivatives can be influenced by substituents on the pyridine ring. For example, the reaction facilitated by tetrabutylammonium fluoride (TBAF) enables the synthesis of fluoropyridines through fluorodenitration, highlighting a reaction pathway that might be applicable to 4-ethoxy-2-fluoropyridine derivatives (Kuduk et al., 2005).

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : Fluoropyridines, including 4-Ethoxy-2-fluoropyridine, are used in the synthesis of various organic compounds . They have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
    • Methods of Application : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .
    • Results or Outcomes : The synthesis of these compounds has led to the development of new agricultural products with improved physical, biological, and environmental properties .
  • Scientific Field: Medicinal Chemistry

    • Application : Fluoropyridines are used in the development of pharmaceuticals . About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .
    • Methods of Application : Methods for the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented .
    • Results or Outcomes : Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered and the interest toward the development of fluorinated chemicals has been steadily increased .
  • Scientific Field: Agrochemicals

    • Application : Trifluoromethylpyridines (TFMP), a type of fluoropyridine, are used in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests .
    • Methods of Application : The synthesis of TFMP and its derivatives involves various chemical reactions . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
    • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
  • Scientific Field: Radiobiology

    • Application : Fluoropyridines are used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer .
    • Methods of Application : The methods of synthesis involve various chemical reactions .
    • Results or Outcomes : These F 18 substituted pyridines present a special interest as potential imaging agents for various biological applications .
  • Scientific Field: Material Science

    • Application : Fluoropyridines are used in the development of functional materials . The unique physicochemical properties of fluorine atoms introduced into lead structures have led to many advances in this field .
    • Methods of Application : The synthesis of fluoropyridines for this application involves various chemical reactions . The development of fluorinated organic chemicals is becoming an increasingly important research topic .
    • Results or Outcomes : The introduction of fluorine atoms into lead structures has led to the development of new functional materials with improved physical properties .
  • Scientific Field: Chemical Synthesis

    • Application : Fluoropyridines are used as intermediates in chemical synthesis . The unique characteristics of the pyridine moiety and the fluorine atom make fluoropyridines useful in this field .
    • Methods of Application : The synthesis of fluoropyridines for this application involves various chemical reactions . Direct fluorination of pyridine can also be carried out using CsSO4F as a source of fluorine .
    • Results or Outcomes : The synthesis of fluoropyridines has led to the development of a wide range of compounds .

Safety And Hazards

The safety data sheet for 4-Ethoxy-2-fluoropyridine indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . In case of accidental release, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and to use personal protective equipment .

Future Directions

Trifluoromethylpyridines, a group of compounds that include 4-Ethoxy-2-fluoropyridine, are key structural motifs in active agrochemical and pharmaceutical ingredients . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

4-ethoxy-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-2-10-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBFDUQCZKHTRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50614292
Record name 4-Ethoxy-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50614292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-2-fluoropyridine

CAS RN

175965-82-9
Record name 4-Ethoxy-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50614292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 60.5 g (0.31 mol) of 3,5-dichloro-4-ethoxy-2-fluoropyridine and 32.2 g (0.32 mol) of sodium acetate in 400 mL of ethanol in a 1 L stirred steel Parr bomb was added 3 g of 5 percent palladium on carbon catalyst. The reactor was charged with 500 pounds per square inch gauge (3550 kiloPascals) of hydrogen and heated with stirring to 100° C. for 4 hr. The mixture was cooled, filtered, and concentrated by evaporation. The residue was dissolved in ether and the resulting solution was dried over magnesium sulfate, filtered, and concentrated by evaporation. The residue was purified by bulb to bulb distillation (60°-80° C. at 0.5 mm Hg (67 Pascals) to obtain 18.5 g (42 percent of theory) of the title compound as a colorless oil which solidified upon standing and melted at 35°-36° C.
Quantity
60.5 g
Type
reactant
Reaction Step One
Quantity
32.2 g
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxy-2-fluoropyridine
Reactant of Route 2
Reactant of Route 2
4-Ethoxy-2-fluoropyridine
Reactant of Route 3
Reactant of Route 3
4-Ethoxy-2-fluoropyridine
Reactant of Route 4
Reactant of Route 4
4-Ethoxy-2-fluoropyridine
Reactant of Route 5
Reactant of Route 5
4-Ethoxy-2-fluoropyridine
Reactant of Route 6
Reactant of Route 6
4-Ethoxy-2-fluoropyridine

Citations

For This Compound
1
Citations
M Schlosser, R Ruzziconi - Synthesis, 2010 - thieme-connect.com
At the beginning of this article an in-depth comparison of electrophilic and nucleophilic aromatic and heterocyclic substitution processes examines their scopes of applicability in a new …
Number of citations: 33 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.